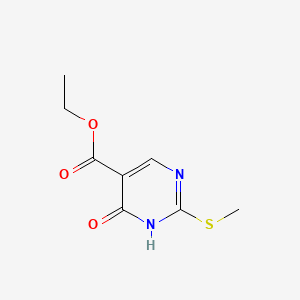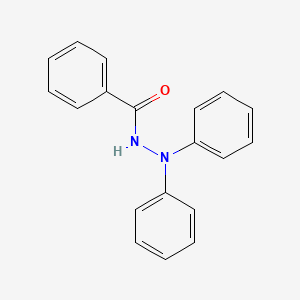
5-Chloro-2,3-dihydro-1h-indène
Vue d'ensemble
Description
5-Chloro-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H9Cl It is a derivative of indene, a bicyclic hydrocarbon, and features a chlorine atom substituted at the 5-position of the indene ring
Applications De Recherche Scientifique
5-Chloro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving indene derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
5-Chloro-2,3-dihydro-1H-indene, also known as methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is an intermediate in the synthesis of IN-KG 433 . IN-KG 433 is an impurity of Indoxacarb , an oxadiazine pesticide that acts against lepidopteran larvae . Therefore, the primary targets of this compound are likely to be the biological systems of these pests.
Analyse Biochimique
Biochemical Properties
5-Chloro-2,3-dihydro-1h-indene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions. These interactions can influence the enzyme’s activity, leading to changes in the biochemical pathways in which the enzyme is involved .
Cellular Effects
The effects of 5-Chloro-2,3-dihydro-1h-indene on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of specific signaling pathways, leading to changes in gene expression. These changes can result in altered cellular metabolism, affecting the overall function of the cell . The compound’s impact on cell signaling pathways can also influence cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-Chloro-2,3-dihydro-1h-indene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in the enzyme’s conformation, affecting its activity. Additionally, 5-Chloro-2,3-dihydro-1h-indene can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2,3-dihydro-1h-indene can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-Chloro-2,3-dihydro-1h-indene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Chloro-2,3-dihydro-1h-indene vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, 5-Chloro-2,3-dihydro-1h-indene can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
5-Chloro-2,3-dihydro-1h-indene is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting overall metabolic activity.
Transport and Distribution
The transport and distribution of 5-Chloro-2,3-dihydro-1h-indene within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments, influencing its accumulation and activity. The distribution of 5-Chloro-2,3-dihydro-1h-indene within tissues can also affect its overall biochemical effects.
Subcellular Localization
The subcellular localization of 5-Chloro-2,3-dihydro-1h-indene is essential for its function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of 5-Chloro-2,3-dihydro-1h-indene can also affect its interactions with other biomolecules, further modulating its biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1H-indene typically involves the chlorination of 2,3-dihydro-1H-indene. One common method starts with 2,3-dihydro-1H-indene, which undergoes a chlorination reaction using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position.
Industrial Production Methods
Industrial production of 5-Chloro-2,3-dihydro-1H-indene may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity 5-Chloro-2,3-dihydro-1H-indene.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-chloro-1-indanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 5-Chloro-2,3-dihydro-1H-indene can yield 5-chloroindane using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with sodium methoxide can produce 5-methoxy-2,3-dihydro-1H-indene.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 5-Chloro-1-indanone.
Reduction: 5-Chloroindane.
Substitution: 5-Methoxy-2,3-dihydro-1H-indene.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-indene: The parent compound without the chlorine substitution.
5-Bromo-2,3-dihydro-1H-indene: A similar compound with a bromine atom instead of chlorine.
5-Methoxy-2,3-dihydro-1H-indene: A derivative with a methoxy group at the 5-position.
Uniqueness
5-Chloro-2,3-dihydro-1H-indene is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-halogenated or differently halogenated counterparts. The chlorine substitution can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis and drug development.
Propriétés
IUPAC Name |
5-chloro-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPFMUDJBSAEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289639 | |
| Record name | 5-chloro-2,3-dihydro-1h-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60669-08-1 | |
| Record name | 60669-08-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-2,3-dihydro-1h-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper focuses on synthesizing baclofen analogues with restricted conformations. Why was 1-(aminomethyl)-5-chloro-2,3-dihydro-1H-indene-1-acetic acid (compound 6) synthesized and what was the rationale behind its design?
A1: Compound 6, incorporating the 5-chloro-2,3-dihydro-1H-indene moiety, was designed as a rigid analogue of baclofen. The researchers hypothesized that by locking the molecule into a conformation mimicking the solid-state structure of baclofen, they could achieve enhanced affinity for the GABAB receptor []. This hypothesis stemmed from the observation that the solid-state conformation of baclofen, where the p-chlorophenyl ring is perpendicular to the GABA backbone, might be crucial for its biological activity.
Q2: Despite being designed as a close structural mimic of baclofen in its proposed bioactive conformation, compound 6 was found to be inactive at the GABAB receptor. What explanations were offered for this lack of activity?
A2: The study suggests several potential reasons for the inactivity of compound 6, despite its seemingly ideal structural resemblance to baclofen in its solid-state conformation []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B1295874.png)




![4-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1295879.png)



